4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide
Overview
Description
Scientific Research Applications
Antitumor Applications
Sulfonamide compounds have been evaluated for their antitumor properties through cell-based screens, with some derivatives progressing to clinical trials due to their potent cell cycle inhibitory effects. For instance, compounds disrupting tubulin polymerization and those causing decreases in the S phase fraction have shown promise as antimitotic agents and novel antiproliferative agents, respectively. Gene expression changes induced by these compounds have provided insights into drug-sensitive cellular pathways and essential pharmacophore structures for antitumor activity (Owa et al., 2002).
Medicinal Chemistry
The sulfonamide group is a critical functional group in drug design, appearing in various marketed drugs. It acts as an isostere for the carboxylic acid group of 4-aminobenzoic acid in sulfonamide antibacterials, highlighting the 4-amino group's essential role for activity. This review underscores the sulfonamide group's significance and safety in medicinal chemistry, challenging misconceptions about sulfonamide-related hypersensitivity (Kalgutkar et al., 2010).
Environmental Degradation
Research into the environmental degradation of sulfonamide antibiotics has identified novel microbial strategies to eliminate these compounds. For example, Microbacterium sp. strain BR1 degrades sulfamethoxazole through ipso-hydroxylation followed by fragmentation, leading to the release of sulfite and other products. This pathway highlights a significant microbial mechanism for reducing the persistence of sulfonamide antibiotics in the environment (Ricken et al., 2013).
Carbonic Anhydrase Inhibition
Halogenated sulfonamides have been synthesized and tested as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, demonstrating potential as antitumor agents. The design of potent inhibitors with specific activity against carbonic anhydrase IX suggests possible applications in cancer therapy (Ilies et al., 2003).
Veterinary Applications
Sulfonamides are used across agriculture, aquaculture, and animal husbandry due to their antibacterial properties. Their environmental impact, including distribution, degradation, and transportation to water sources, has been studied to understand better and mitigate potential risks related to antibiotic resistance propagation (Sukul & Spiteller, 2006).
Properties
IUPAC Name |
4-amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-4-5-13-6-9-15(10-7-13)19-23(20,21)17-11-8-14(18)12-16(17)22-2/h6-12,19H,3-5,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQIQTFAXRJUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216170 | |
Record name | 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-45-5 | |
Record name | 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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